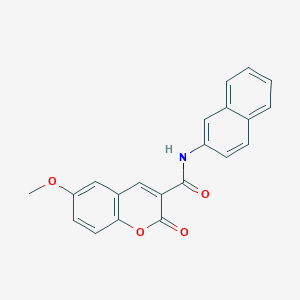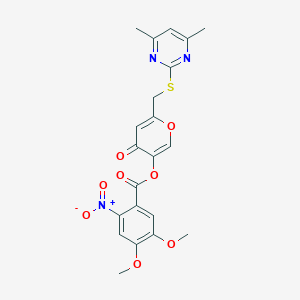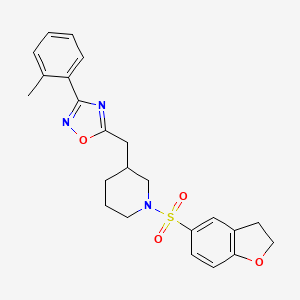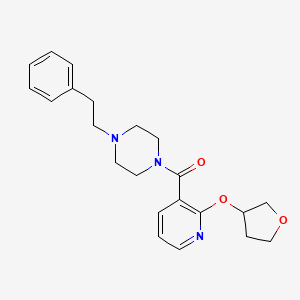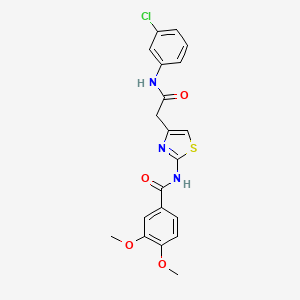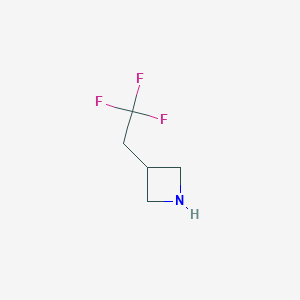
3-(2,2,2-Trifluoroethyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a four-membered nitrogen-containing heterocycle with the molecular formula C5H9ClF3N and a molecular weight of 175.58 g/mol.
Preparation Methods
The synthesis of 3-(2,2,2-Trifluoroethyl)azetidine can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
3-(2,2,2-Trifluoroethyl)azetidine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of various substituted products.
Scientific Research Applications
3-(2,2,2-Trifluoroethyl)azetidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroethyl)azetidine involves its interaction with molecular targets and pathways. The compound’s ring strain and unique reactivity allow it to participate in various chemical reactions, including ring-opening polymerization and nucleophilic substitution . These reactions enable the compound to exert its effects by forming new chemical bonds and structures.
Comparison with Similar Compounds
3-(2,2,2-Trifluoroethyl)azetidine can be compared with other similar compounds, such as aziridines and pyrrolidines. Aziridines are three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines . Pyrrolidines, on the other hand, are five-membered rings with lower ring strain and reactivity . The unique four-membered ring structure of this compound provides a balance between stability and reactivity, making it a valuable compound in various applications.
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with high ring strain.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain.
2-Azetidinones: Four-membered nitrogen-containing heterocycles with similar ring strain but different functional groups.
Properties
IUPAC Name |
3-(2,2,2-trifluoroethyl)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N/c6-5(7,8)1-4-2-9-3-4/h4,9H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNUKKDPKWKADW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2411074.png)
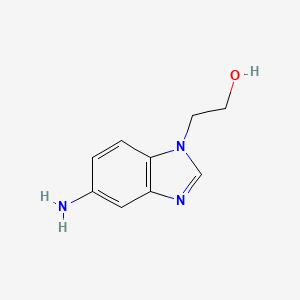
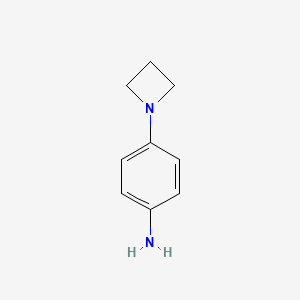


![2-Methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2411079.png)
![N-[2-(FURAN-3-YL)ETHYL]-4-PHENYLOXANE-4-CARBOXAMIDE](/img/structure/B2411083.png)
